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Executive Summary

4-(Piperidin-3-yl)oxazole hydrochloride represents a high-value heterocyclic scaffold in modern

medicinal chemistry. As a bifunctional building block, it combines a saturated, basic piperidine
ring with an aromatic, weakly basic oxazole moiety. This specific regioisomer (substituted at the
4-position of the oxazole and the 3-position of the piperidine) offers a unique vector geometry
compared to the more common 4-piperidinyl or 5-oxazolyl isomers, enabling precise
exploration of chemical space in Fragment-Based Drug Discovery (FBDD).

This guide provides a comprehensive analysis of its structural attributes, synthetic pathways,
and utility as a pharmacophore in kinase and GPCR ligand design.

Chemical Identity & Structural Analysis[1][2][3]
Core Structure

The molecule consists of a piperidine ring connected at its C3 position to the C4 position of an
oxazole ring. It is isolated as a hydrochloride salt to ensure stability and water solubility.

o IUPAC Name: 4-(piperidin-3-yl)-1,3-oxazole hydrochloride
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e Molecular Formula: CsH12N20 - HCI
e Molecular Weight: 152.19 g/mol (free base) / 188.65 g/mol (HCI salt)

o Chirality: The C3 position of the piperidine ring is a chiral center. The structure exists as two
enantiomers: (R)-4-(piperidin-3-yl)oxazole and (S)-4-(piperidin-3-yl)oxazole. Commercial
supplies are often racemic unless specified.

Stereochemical Implications

The 3-substitution pattern on the piperidine ring induces a "kinked" topology, unlike the linear
vector of 4-substituted piperidines. This allows the oxazole nitrogen and oxygen atoms to
project into distinct sub-pockets within a protein binding site, often critical for selectivity in
orthosteric sites.

Physicochemical Profile (Calculated)

Data based on the free base form unless noted.
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Property Value Relevance

Highly hydrophilic; ideal for
cLogP ~0.3-0.6 CNS penetration and oral

bioavailability.

Well below the 140 A2

TPSA 38.1 A2 N
threshold for cell permeability.
Strongly basic; protonated at
pKa (Piperidine) ~10.5 physiological pH (forms
cation).
Very weakly basic; remains
pKa (Oxazole) ~0.8 ) i
neutral at physiological pH.
Key interaction point for
H-Bond Donors 1 (NH) ) )
Asp/Glu residues in receptors.
Oxazole N is a weak acceptor;
H-Bond Acceptors 3(N,O,N) Piperidine NH is a strong

donor.

Synthetic Methodology

The synthesis of 4-(piperidin-3-yl)oxazole is non-trivial due to the need to control
regioisomerism (4- vs. 5-substitution). The most robust route employs the Bredereck-Blumlein-
Lewy (Formamide) synthesis, starting from a protected piperidine precursor to prevent side
reactions.

Retrosynthetic Analysis

The 1,3-oxazole ring at the 4-position is classically constructed from an
-haloketone and formamide. The

-haloketone is derived from the corresponding acetyl-piperidine.

Detailed Protocol: Formamide Cyclization Route
Step 1: Synthesis of N-Boc-3-acetylpiperidine
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» Reagents: N-Boc-piperidine-3-carboxylic acid, N,O-Dimethylhydroxylamine HCI, EDCI,
Methylmagnesium bromide (MeMgBr).

e Procedure:
o Couple N-Boc-piperidine-3-carboxylic acid with Weinreb amine to form the Weinreb amide.

o Treat with MeMgBr (0°C to RT) to yield the methyl ketone.
Step 2:

-Bromination
¢ Reagents: Lithium hexamethyldisilazide (LiIHMDS), TMSCI, NBS (N-Bromosuccinimide).

e Mechanism: Kinetic enolate formation followed by bromination.
e Procedure:
o Generate the silyl enol ether using LIHMDS and TMSCI in THF at -78°C.

o Add NBS to the mixture to install the bromine at the alpha position, yielding 2-bromo-1-(N-
Boc-piperidin-3-yl)ethanone.

Step 3: Oxazole Cyclization (Bredereck Synthesis)

o Reagents: Formamide (excess), H2SOa (catalytic) or heat.
e Procedure:

Dissolve the

o

-bromoketone in neat formamide.

Heat to 100-110°C for 2-4 hours. The formamide acts as both solvent and reactant

[¢]

(providing the C2 carbon and Nitrogen).

[¢]

Note: This specifically favors the 4-substituted oxazole over the 5-isomer.
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Step 4. Deprotection & Salt Formation

e Reagents: 4M HCI in Dioxane.

e Procedure:
o Dissolve the N-Boc-oxazole intermediate in DCM.
o Add HCI/Dioxane and stir at RT for 2 hours.

o Concentrate and triturate with diethyl ether to obtain 4-(piperidin-3-yl)oxazole HCl as a
white solid.

Synthetic Pathway Diagram

- oot [ EDCL NHOMEMe | i, apige. |2 MeMgBr ine {—3: LIHMDS, TMSCL; NBS o} 1514, 510mo ketone

|__5. HCUDioxane 50

(piperidin-3-y)oxazole HCI

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 4-(piperidin-3-yl)oxazole HCI via the Formamide Cyclization
route.

Reactivity & Functionalization
Piperidine Nitrogen (Secondary Amine)

The most reactive site is the secondary amine (N1 of piperidine).
¢ Nucleophilic Substitution: Reacts readily with alkyl halides (S_N2) or epoxides.

e Amide Coupling: Standard coupling with carboxylic acids (HATU/EDCI) to generate amide
libraries.

e Buchwald-Hartwig: Palladium-catalyzed coupling with aryl halides to form N-aryl piperidines.

Oxazole Ring (C-H Activation)
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The oxazole ring is aromatic but electron-deficient compared to furan.

o C2-Protonation: The C2 proton (between O and N) is relatively acidic (pKa ~20). It can be
lithiated (n-BulLi, -78°C) to introduce electrophiles (e.g., aldehydes, halides) at the C2
position.

» Electrophilic Substitution: Difficult due to electron deficiency; requires harsh conditions or
activating groups.

Medicinal Chemistry Applications
Pharmacophore Mapping

The 4-(piperidin-3-yl)oxazole scaffold serves as a robust bioisostere for phenyl-piperidines or
pyridine-piperidines.

» Kinase Inhibitors: The oxazole nitrogen can accept a hydrogen bond from the hinge region of
kinases (e.g., ATP site), while the piperidine moiety extends into the solvent-exposed area or
interacts with the ribose binding pocket.

e GPCR Ligands: The basic piperidine nitrogen mimics the protonated amine of endogenous
neurotransmitters (dopamine, serotonin), forming a crucial salt bridge with the conserved
Aspartate residue in Transmembrane Helix 3 (TM3).

Bioisosterism

Replacing a thiazole or pyridine with an oxazole can:
o Lower Lipophilicity (LogP): Improving solubility and metabolic stability.
o Alter Metabolism: Oxazoles are generally less prone to S-oxidation than thiazoles.

» Reduce Toxicity: Avoids structural alerts associated with certain electron-rich
thiophenes/thiazoles.

Interaction Diagram
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Figure 2: Pharmacophore interaction map highlighting key binding vectors for Kinase and
GPCR targets.

Handling & Safety

o Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to
prevent hydrolysis or hydrate formation.

 Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar
solvents (Hexane, Et20).

o Safety: Irritant to eyes and skin. The free base may be volatile; handle the HCI salt to
minimize inhalation risk.
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o Bredereck-Blumlein-Lewy Synthesis: Bredereck, H., & Gompper, R. (1954). "Formamide
Synthesis of Oxazoles." Chemische Berichte. (Foundational methodology for 4-substituted
oxazoles).
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at: [Link]

» General Synthesis of Alpha-Bromo Ketones:Royal Society of Chemistry. "One-Pot Strategy
to synthesize alpha-Bromoketones." Available at: [Link]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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